5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline
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Overview
Description
5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the reaction of appropriate aniline derivatives with pyrazole precursors. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with N,N-dimethyl-1,3-diaminopropane under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and agrochemicals .
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-carbaldehyde: A precursor used in the synthesis of the target compound.
2-(1-Methyl-1H-pyrazol-4-yl)aniline: A structurally similar compound with different substituents.
N,N-Dimethyl-1,3-diaminopropane: Another precursor used in the synthesis.
Uniqueness
5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino group and the pyrazole ring contributes to its versatility in various applications .
Properties
CAS No. |
793667-45-5 |
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Molecular Formula |
C13H18N4 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-2-(1-methylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C13H18N4/c1-16(2)8-10-4-5-12(13(14)6-10)11-7-15-17(3)9-11/h4-7,9H,8,14H2,1-3H3 |
InChI Key |
QSFBLNIXGHQTIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=C(C=C2)CN(C)C)N |
Origin of Product |
United States |
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